(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
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Description
(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C21H15ClN2O2 and its molecular weight is 362.81. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving similar compounds, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, has focused on molecular docking and quantum chemical calculations. These studies aim to understand the molecular structure, spectroscopic data, and potential energy distributions. Such research is vital for comprehending the biological and chemical interactions of these compounds (Viji et al., 2020).
Tautomerism Studies
Studies on compounds like 2-N-methylamino-3-methoxythiophene have revealed amino-imino tautomerism. This is significant in understanding the chemical behavior and stability of these compounds under various conditions (Brandsma et al., 1998).
Binding Affinity Analysis
Compounds analogous to the one , such as amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one, have been synthesized to study their binding affinity to specific receptors. These studies are crucial for drug discovery and understanding receptor-ligand interactions (Konkel et al., 2006).
Spectroscopic Characterization and Theoretical Calculations
Research on similar molecules like (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N’(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one has involved spectroscopic characterization and theoretical calculations. Such studies are fundamental in determining molecular geometry, vibrational wavenumbers, and chemical shift values (Rahmani et al., 2019).
Properties
IUPAC Name |
(3Z)-3-[(3-chlorophenyl)methoxyimino]-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-8-6-7-15(13-16)14-26-23-20-18-11-4-5-12-19(18)24(21(20)25)17-9-2-1-3-10-17/h1-13H,14H2/b23-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLWUDDLGPTSF-ATJXCDBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC(=CC=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC(=CC=C4)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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